molecular formula C3H8N2O B1275135 2-Hydroxypropanimidamide CAS No. 91431-03-7

2-Hydroxypropanimidamide

Cat. No.: B1275135
CAS No.: 91431-03-7
M. Wt: 88.11 g/mol
InChI Key: HLGDWKWUYZNZIF-UHFFFAOYSA-N
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Description

2-Hydroxypropanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of propionamide, featuring a hydroxyl group and an amidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropanimidamide can be synthesized through the reaction of propionitrile with hydroxylamine. The reaction typically occurs under mild conditions, with the hydroxylamine acting as a nucleophile, attacking the nitrile group to form the amidoxime functional group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where propionitrile and hydroxylamine are combined under controlled temperatures and pressures. The reaction is monitored to ensure high yield and purity of the final product.

Biological Activity

Overview

2-Hydroxypropanimidamide is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant case studies. The compound has been studied for its interactions with various biological targets, including enzymes involved in tumor progression and inflammation.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound is characterized by the presence of a hydroxyl group and an amidine functional group, which are critical for its interaction with biological targets.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of related compounds in the 3-hydroxypropanamidines class, which includes structural analogs of this compound. These compounds have demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, a study reported that certain derivatives exhibited nanomolar IC50 values against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum .

CompoundIC50 (3D7)IC50 (Dd2)Cytotoxicity (HepG2)
Compound 225 nM12 nMLow
Compound 230.07-0.98 μMNot specifiedLow

The mechanism by which this compound and its analogs exert their effects involves inhibition of the heme detoxification machinery in P. falciparum. This mechanism is crucial for the survival of the parasite within the host's red blood cells . Additionally, studies suggest that these compounds may have a high barrier to resistance, making them promising candidates for further development as antimalarial agents.

Study on Tumor Progression

A case study investigated the interactions of 3-(1,3-Dioxoisoindol-2-yl)-N'-hydroxypropanimidamide with specific enzymes related to tumor progression and inflammation. The study found that this compound effectively binds to these enzymes, suggesting potential therapeutic applications in cancer treatment .

Pharmacokinetic Profile

Another research effort focused on the pharmacokinetic profile of similar compounds in vivo. For instance, one study evaluated a derivative's metabolic stability in human liver microsomes, revealing significant stability after incubation, which is indicative of favorable pharmacokinetic properties .

Properties

IUPAC Name

2-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGDWKWUYZNZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405327
Record name 2-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91431-03-7
Record name 2-Hydroxypropanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91431-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxypropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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